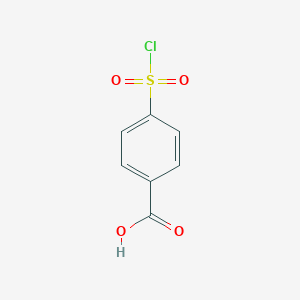

4-(Chlorosulfonyl)benzoic acid

Descripción general

Descripción

4-(Chlorosulfonyl)benzoic acid (CAS: 10130-89-9) is a benzoic acid derivative functionalized with a chlorosulfonyl group at the para position. Its molecular formula is C₇H₅ClO₄S, with a molecular weight of 220.63 g/mol . The compound is synthesized via chlorosulfonation of potassium sulfobenzoate using chlorosulfonic acid, yielding an 87% isolated product . It serves as a versatile intermediate in organic synthesis, particularly for introducing sulfonyl groups into target molecules. Applications include the preparation of sulfonamides (e.g., reacting with aniline to form 4-(N-phenyl)-sulfamoyl benzoic acid) , covalent enzyme inhibitors , and chemical probes for proteomic studies . The chlorosulfonyl group’s high electrophilicity enables reactions with nucleophiles like amines, alcohols, and thiols.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-(Chlorosulfonyl)benzoic acid can be synthesized through the reaction of p-toluenesulfonyl chloride with chromium (VI) oxide in acetic anhydride and acetic acid at temperatures ranging from 20°C to 40°C. The reaction mixture is then poured into ice water, filtered, and dried to obtain the product .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the reaction of 4-hydroxybenzoic acid with chlorosulfonic acid under alkaline conditions. This method ensures high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 4-(Chlorosulfonyl)benzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles.

Electrophilic Addition Reactions: The compound can undergo electrophilic addition reactions due to the presence of the chlorosulfonyl group.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

Electrophilic Addition: Reagents such as alkenes and alkynes can be used under acidic conditions.

Major Products:

Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

Electrophilic Addition Reactions: Products include sulfonylated alkenes and alkynes.

Aplicaciones Científicas De Investigación

Catalysis in Polymer Chemistry

One of the primary applications of 4-(Chlorosulfonyl)benzoic acid is its use as a catalyst in living radical polymerizations. It facilitates the formation of polymer-bound transfer hydrogenation catalysts, which are crucial for synthesizing various polymers with specific properties .

Table 1: Polymerization Applications

| Application | Description |

|---|---|

| Living Radical Polymerization | Catalyzes the polymerization process |

| Preparation of Catalysts | Used in creating polymer-bound transfer hydrogenation catalysts |

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of derivatives synthesized from this compound. For instance, compounds derived from it exhibited significant activity against Gram-positive bacteria and fungi, such as Candida albicans. The structure-activity relationship (SAR) studies indicate that modifications to the sulfonyl group can enhance antimicrobial efficacy .

Table 2: Antimicrobial Activity Data

| Compound Name | Activity Against | Toxicity Level |

|---|---|---|

| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Gram-positive strains | Moderate to high |

| 1,3-oxazole derivatives | C. albicans | Non-toxic |

Medicinal Chemistry Applications

This compound has been utilized in synthesizing various bioactive compounds. It serves as a key intermediate in developing pharmaceuticals targeting viral infections, including dengue virus and other pathogens. For example, it has been used to create sulfamoyl benzamide derivatives that show promise in antiviral activity .

Table 3: Medicinal Chemistry Applications

| Compound Type | Target Disease | Reference |

|---|---|---|

| Sulfamoyl Benzamide Derivatives | Dengue Virus | |

| Antibacterial Agents | Various Bacterial Infections |

Environmental and Toxicological Studies

The environmental impact and toxicity of compounds derived from this compound have been evaluated using aquatic toxicity assays. Studies showed varying levels of toxicity among synthesized derivatives, with some exhibiting moderate toxicity to aquatic organisms like Daphnia magna while others were found to be non-toxic .

Table 4: Toxicity Assessment

| Compound Name | Toxicity Level |

|---|---|

| N-acyl-α-amino ketones | High |

| 1,3-oxazoles | Medium |

| Non-toxic N-acyl-α-amino acids | Non-toxic |

Case Studies

Case Study 1: Antimicrobial Evaluation

A study conducted on various derivatives of this compound revealed that modifications to the sulfonyl group significantly enhanced antimicrobial activity against several pathogens while reducing toxicity levels when compared to their parent compounds .

Case Study 2: Polymer Chemistry Innovations

Research highlighted the effectiveness of using this compound as a catalyst in creating novel polymer structures that exhibit improved mechanical properties and thermal stability, demonstrating its utility in advanced material science applications .

Mecanismo De Acción

The mechanism of action of 4-(Chlorosulfonyl)benzoic acid involves its ability to act as an electrophilic reagent. The chlorosulfonyl group is highly reactive and can undergo nucleophilic attack by various nucleophiles, leading to the formation of sulfonylated products. This reactivity makes it a valuable intermediate in organic synthesis .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

4-(Fluorosulfonyl)benzoic Acid

- Structure : Fluorine replaces chlorine in the sulfonyl group.

- Synthesis : Prepared from 4-(chlorosulfonyl)benzoic acid via halogen exchange (94% yield) .

- Properties :

- Molecular weight: 202.98 g/mol (vs. 220.63 for chloro analog).

- Stability: Fluorine’s lower electronegativity compared to chlorine may reduce hydrolysis susceptibility.

- Applications: Used in covalent inhibitors where sulfonyl fluorides act as "warheads" due to selective reactivity with protein residues .

- Key Data :

4-Chloro-3-(chlorosulfonyl)benzoic Acid

- Structure : Additional chloro substituent at the 3-position.

- Properties :

4-Chloro-3-(dimethylsulfamoyl)benzoic Acid

- Structure : Dimethylamine replaces chlorine in the sulfonyl group.

- Properties: Molecular weight: 293.73 g/mol (estimated). Reactivity: Reduced electrophilicity compared to chlorosulfonyl analogs, making it less reactive toward nucleophiles.

Physical and Spectral Properties

Actividad Biológica

4-(Chlorosulfonyl)benzoic acid (CSBA) is a sulfonyl derivative of benzoic acid, characterized by the presence of a chlorosulfonyl group at the para position relative to the carboxylic acid. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of CSBA, supported by data tables and relevant research findings.

- Molecular Formula : C7H5ClO4S

- Molecular Weight : 222.63 g/mol

- CAS Number : 82385-84-6

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of CSBA and its derivatives. A notable study evaluated several compounds, including CSBA, for their effectiveness against various bacterial strains:

| Compound | Target Bacteria | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| CSBA | Staphylococcus aureus | 125 | Moderate |

| CSBA | Enterococcus faecium | 125 | Moderate |

| CSBA | Candida albicans | 125 | Moderate |

CSBA exhibited moderate antimicrobial activity against Gram-positive bacteria and Candida albicans, with minimum biofilm eradication concentration (MBEC) values indicating its potential as an antibiofilm agent .

The biological activity of CSBA is thought to be related to its ability to interact with microbial cell structures. In silico studies suggest that the chlorosulfonyl group enhances the compound's ability to penetrate bacterial membranes, leading to increased efficacy against resistant strains . Additionally, CSBA has been shown to induce oxidative stress in microbial cells, contributing to its antimicrobial effects.

Anti-inflammatory Properties

CSBA has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines in activated macrophages. This effect is particularly relevant in the context of chronic inflammatory diseases where cytokine overproduction is a hallmark.

Anticancer Activity

Emerging research indicates that CSBA may possess anticancer properties. A study focusing on benzoic acid derivatives found that CSBA could inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 30 | Apoptosis induction |

| MCF-7 | 25 | Cell cycle arrest at G1 phase |

| A549 | 35 | Inhibition of proliferation |

These findings suggest that CSBA could serve as a lead compound for developing novel anticancer agents .

Toxicity Assessment

While evaluating the biological activities of CSBA, it is crucial to consider its toxicity profile. Toxicity assays conducted on aquatic organisms like Daphnia magna revealed moderate toxicity levels, indicating that while CSBA shows promising biological activities, careful consideration must be given to its environmental impact and safety for human use .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-(Chlorosulfonyl)benzoic acid?

- Methodological Answer : The synthesis typically involves sulfonation and chlorination of benzoic acid derivatives. For example, chlorosulfonic acid can react with substituted benzoic acids under controlled conditions. A reported procedure uses chlorosulfonic acid at 0–5°C for sulfonation, followed by purification via recrystallization from aqueous ethanol . Alternative routes include derivatization of 4-sulfobenzoic acid using phosphorus pentachloride (PCl₅) in dichloromethane, yielding the chlorosulfonyl group . Key parameters include temperature control (<10°C) to minimize side reactions and stoichiometric excess of chlorinating agents (e.g., 1.5–2.0 equivalents).

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- LC-MS : Detects molecular ions (e.g., m/z 202.98 for [M-H]⁻) and quantifies impurities. Retention time (tR = 8.46 min) is critical for validation .

- NMR : <sup>1</sup>H NMR (CDCl₃) shows aromatic protons at δ 8.38–8.12 ppm (4H, m) .

- Elemental Analysis : Confirms stoichiometry (C7H5ClO4S; MW 220.63) .

- Melting Point : Reported mp = 230°C; deviations >2°C indicate impurities .

Advanced Research Questions

Q. What mechanistic role does this compound play in synthesizing bioactive sulfonamide derivatives?

- Methodological Answer : The chlorosulfonyl group (-SO2Cl) is highly electrophilic, enabling nucleophilic substitution with amines. For example:

- Step 1 : React with aniline in pyridine (0°C → RT) to form 4-(N-phenylsulfamoyl)benzoic acid .

- Step 2 : Couple with amino alcohols (e.g., 2-amino-1-phenylethanol) using carbodiimide (CDI) to yield benzamide derivatives .

- Application : These intermediates are precursors to diuretics (e.g., Bumetanide) and carbonic anhydrase inhibitors .

Q. How does storage temperature affect the stability of this compound?

- Methodological Answer :

- Stability Data : Decomposes at >230°C; hygroscopicity requires desiccated storage (2–8°C) .

- Hazard Mitigation : Hydrolysis in moist air generates HCl and sulfonic acids. Use inert atmospheres (N2) for long-term storage .

Q. How can researchers resolve contradictions in analytical data (e.g., NMR vs. LC-MS) for derivatives of this compound?

- Methodological Answer :

- Case Study : A derivative showed conflicting <sup>13</sup>C NMR signals (δ 171.4–173.0 ppm for C4/C6) due to rotational isomerism. Resolution involved:

Variable Temperature NMR : Identified coalescence points at 60°C, confirming dynamic equilibrium .

DFT Calculations : Predicted energy barriers between rotamers (ΔG‡ ≈ 12 kcal/mol) .

- Cross-Validation : LC-MS (high-resolution) confirms molecular weight, while HPLC purity checks (>98%) exclude degradation .

Q. What strategies optimize the reactivity of this compound in one-step derivatization reactions?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (DMF, THF) enhance electrophilicity of -SO2Cl .

- Catalysis : Additives like DMAP (4-dimethylaminopyridine) accelerate amine coupling (yield ↑ 15–20%) .

- Microwave Synthesis : Reduces reaction time (e.g., 30 min vs. 24 h conventional) for aryl sulfonamides .

Propiedades

IUPAC Name |

4-chlorosulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO4S/c8-13(11,12)6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTCSSXYPZOFISK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5064960 | |

| Record name | Benzoic acid, 4-(chlorosulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10130-89-9 | |

| Record name | 4-(Chlorosulfonyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10130-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Chlorosulfonyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010130899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10130-89-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191087 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-(chlorosulfonyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-(chlorosulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(chlorosulphonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.321 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(CHLOROSULFONYL)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SW7ZBW2FWE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.